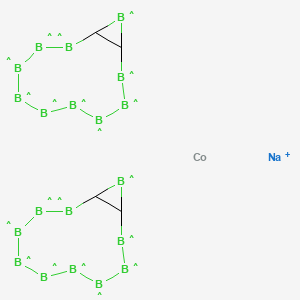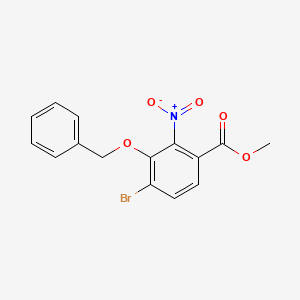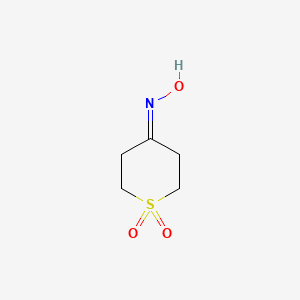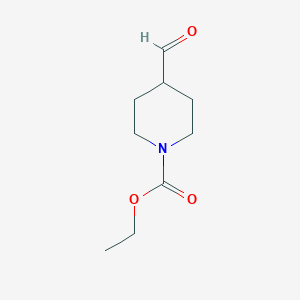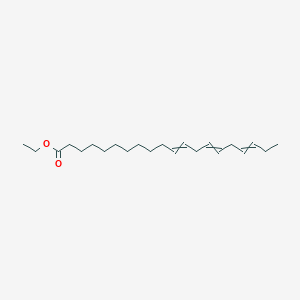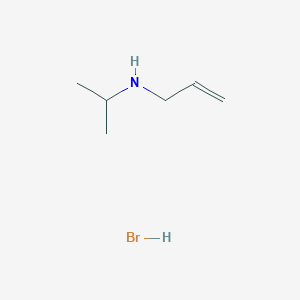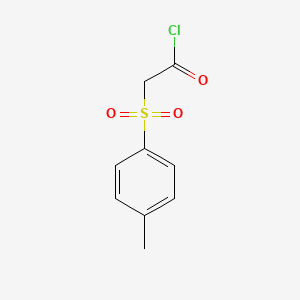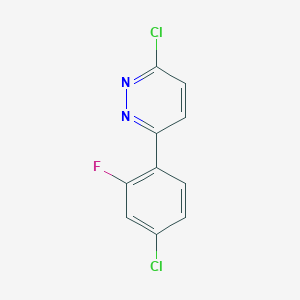
3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine
描述
3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine is a heterocyclic aromatic compound that belongs to the pyridazine family Pyridazines are six-membered rings containing two nitrogen atoms at positions 1 and 2
作用机制
Target of Action
It’s known that pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and ion channels involved in various biological processes.
Mode of Action
Pyridazinone derivatives have been found to interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions would depend on the structural features of the compound and the nature of its target.
Biochemical Pathways
Given the wide range of activities associated with pyridazinone derivatives, it’s plausible that this compound could influence multiple pathways . These could include pathways related to inflammation, pain perception, platelet aggregation, and more.
Result of Action
Based on the known activities of pyridazinone derivatives, potential effects could include reduced inflammation, alleviation of pain, inhibition of platelet aggregation, among others .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine typically involves the reaction of 4-chloro-2-fluoroaniline with 3,6-dichloropyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial drugs.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-Chloro-6-(4-fluorophenyl)pyridazine
- 3-Chloro-6-(4-chlorophenyl)pyridazine
- 3-Chloro-6-(4-bromophenyl)pyridazine
Comparison
3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
属性
IUPAC Name |
3-chloro-6-(4-chloro-2-fluorophenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-6-1-2-7(8(13)5-6)9-3-4-10(12)15-14-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMLTMWXABDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


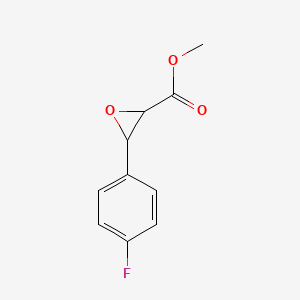
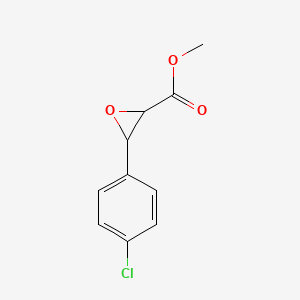
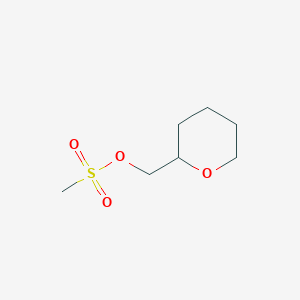
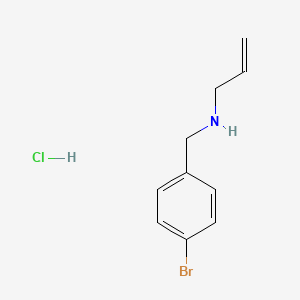
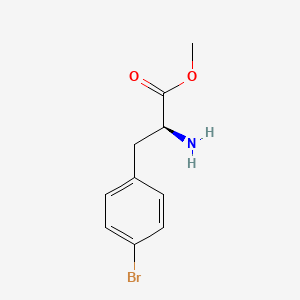
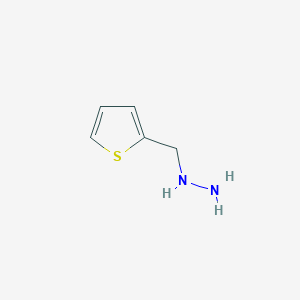
![5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3176444.png)
